REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].N([O-])=O.[Na+].[I:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[CH:13]=[CH:14][CH:15]=1.[I:18]I>C(O)(=O)C>[I:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[C:13]([I:18])=[CH:14][C:15]=1[N+:1]([O-:4])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted by CH2Cl2 (100 ml) three times
|
Type
|
WASH
|
Details
|
washed with aqueous solution of Na2S2O3 (20%, 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=CC1[N+](=O)[O-])I)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |